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Introduction
Amprenavir is an antiretroviral drug, specifically a protease inhibitor, that has been utilized in

the management of Human Immunodeficiency Virus (HIV) infection. A thorough understanding

of its pharmacokinetic profile and metabolic fate is crucial for its safe and effective use, as well

as for the development of new therapeutic strategies. This technical guide provides an in-depth

overview of the absorption, distribution, metabolism, and excretion (ADME) of amprenavir,

supported by quantitative data, detailed experimental methodologies, and visual

representations of key pathways.

Pharmacokinetics
The pharmacokinetic properties of amprenavir have been characterized in several clinical

studies. The drug is rapidly absorbed after oral administration, extensively metabolized in the

liver, and primarily eliminated in the feces.

Absorption
Amprenavir is readily absorbed from the gastrointestinal tract, with time to peak plasma

concentration (Tmax) typically observed between 1 and 2 hours after a single oral dose.[1] The

absolute oral bioavailability in humans has not been definitively established. Administration with

a high-fat meal can decrease the absorption of amprenavir and should be avoided.
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Distribution
Amprenavir is highly bound to plasma proteins, approximately 90%, with a high affinity for

alpha-1-acid glycoprotein.[1] The apparent volume of distribution (Vd/F) is approximately 430

liters, suggesting extensive distribution into tissues.[2]

Metabolism
The liver is the primary site of amprenavir metabolism, which is predominantly mediated by the

cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] The two major metabolic pathways involve the

oxidation of the tetrahydrofuran and aniline moieties.[4] Minor metabolites, including

glucuronide conjugates of the oxidized products, have also been identified.[4]

Excretion
The majority of an administered dose of amprenavir is excreted in the feces (approximately

75%), with a smaller portion eliminated in the urine (approximately 14%).[4] Unchanged

amprenavir is found in negligible amounts in both urine and feces, indicating extensive

metabolism.[4] The plasma elimination half-life of amprenavir ranges from 7.1 to 10.6 hours.[5]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of amprenavir from

single-dose and multiple-dose studies in healthy volunteers and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults

Dose (mg) Cmax (μg/mL) Tmax (h)
AUC₀₋∞
(μg·h/mL)

Half-life (h)

150 1.3 ± 0.4 1.5 (1-2) 4.2 ± 1.3 7.8 ± 2.1

300 2.5 ± 0.8 1.5 (1-2) 8.9 ± 2.8 8.0 ± 1.9

600 4.6 ± 1.5 1.5 (1-2.5) 19.8 ± 6.2 8.1 ± 1.7

900 6.2 ± 2.0 1.5 (1-2.5) 30.5 ± 9.1 8.2 ± 1.8

1200 7.6 ± 2.4 1.5 (1-2.5) 42.1 ± 12.5 8.3 ± 1.9
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Data are presented as mean ± standard deviation or median (range). Data adapted from Sadler

et al.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults

(Multiple Dosing)

Dosing Regimen Cmax,ss (μg/mL) Cmin,ss (μg/mL) AUCτ,ss (μg·h/mL)

300 mg b.i.d. 3.6 ± 1.1 0.3 ± 0.2 15.2 ± 5.0

300 mg t.i.d. 3.1 ± 1.0 0.4 ± 0.2 13.9 ± 4.5

900 mg b.i.d. 8.5 ± 2.7 1.1 ± 0.6 45.8 ± 15.1

1050 mg b.i.d. 9.8 ± 3.1 1.4 ± 0.8 54.2 ± 17.9

1200 mg b.i.d. 10.9 ± 3.5 1.7 ± 1.0 62.1 ± 20.5

Data are presented as mean ± standard deviation. b.i.d. = twice daily; t.i.d. = three times daily.

Data adapted from Polk et al.[5]

Metabolic Pathways and Drug Interactions
Amprenavir's metabolism via CYP3A4 is a critical factor in its drug interaction profile. As a

substrate, inhibitor, and inducer of CYP3A4, amprenavir can affect and be affected by a wide

range of co-administered drugs.

Metabolic Pathway of Amprenavir
The primary metabolic transformations of amprenavir are illustrated in the following diagram.
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Caption: Metabolic pathway of Amprenavir.

Drug Interaction Signaling Pathway
Amprenavir's interaction with the CYP3A4 enzyme system is a key determinant of its drug-drug

interaction potential.
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Caption: Amprenavir's drug interaction pathways via CYP3A4.
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Experimental Protocols
Quantification of Amprenavir in Human Plasma by LC-
MS/MS
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantification of amprenavir in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable

isotope-labeled amprenavir).

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

Vortex for 1 minute.

Centrifuge at 4000 rpm for 10 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

LC System: Agilent 1200 series or equivalent.

Column: Zorbax C18, 50 x 4.6 mm, 5.0 µm particle size.[6]

Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and

methanol (e.g., 60:10:30 v/v/v).[6]

Flow Rate: 0.60 mL/min.[6]

Injection Volume: 5 µL.[6]

Column Temperature: 30°C.[6]
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3. Mass Spectrometric Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Amprenavir: Q1 m/z 506.2 → Q3 m/z 409.2

Internal Standard: (specific to the IS used)

Instrument Settings: Optimize parameters such as declustering potential, collision energy,

and cell exit potential for maximum signal intensity.
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Caption: Experimental workflow for LC-MS/MS analysis of Amprenavir.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b562687?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Metabolism of Amprenavir using Human Liver
Microsomes
This protocol describes a typical experiment to study the in vitro metabolism of amprenavir.

1. Incubation Mixture Preparation:

In a microcentrifuge tube, prepare the following incubation mixture on ice:

Human liver microsomes (e.g., 0.5 mg/mL final concentration).

Amprenavir (e.g., 1 µM final concentration, added from a stock solution in methanol or

DMSO, final solvent concentration <0.5%).

Phosphate buffer (e.g., 100 mM, pH 7.4).

Magnesium chloride (e.g., 3 mM).

Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system

(containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an

internal standard.

3. Sample Processing and Analysis:

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10

minutes to pellet the protein.

Transfer the supernatant to a clean tube for analysis by LC-MS/MS to identify and quantify

the parent drug and its metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP3A4 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of amprenavir on CYP3A4

activity.

1. Reagents and Materials:

Recombinant human CYP3A4 enzyme.

A fluorescent or chromogenic CYP3A4 substrate (e.g., a Vivid® CYP450 substrate).[7]

Amprenavir (as the inhibitor).

NADPH.

Phosphate buffer (pH 7.4).

96-well microplate.

Plate reader capable of fluorescence or absorbance detection.

2. Assay Procedure:

In a 96-well plate, add the CYP3A4 enzyme, buffer, and varying concentrations of

amprenavir.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding a mixture of the CYP3A4 substrate and NADPH.

Incubate at 37°C for a specified time.

Stop the reaction (if necessary, depending on the substrate used).

Read the fluorescence or absorbance using a microplate reader.

3. Data Analysis:
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Plot the percentage of CYP3A4 activity remaining versus the logarithm of the amprenavir

concentration.

Determine the IC₅₀ value (the concentration of amprenavir that causes 50% inhibition of

CYP3A4 activity) by non-linear regression analysis.

Conclusion
This technical guide provides a detailed overview of the pharmacokinetics and metabolism of

amprenavir, tailored for professionals in the fields of research and drug development. The

quantitative data, metabolic and interaction pathways, and detailed experimental protocols

presented herein serve as a valuable resource for understanding the disposition of this

important antiretroviral agent. A thorough grasp of these principles is essential for optimizing

therapeutic regimens, predicting and managing drug interactions, and guiding the development

of future HIV therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Amprenavir: A Comprehensive Technical Guide to its
Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562687#pharmacokinetics-and-metabolism-of-
amprenavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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